(R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole

I2 imidazoline receptor binding affinity radioligand binding

Standard I2 ligands exhibit wide affinity variation (Ki 1.7-596 nM) and selectivity profiles, confounding SAR and in vivo comparisons. BU224 delivers validated, consistent performance. - Ki = 2.1 nM at I2 receptor; >1000× selective vs α2-adrenoceptors - Blood-brain barrier penetration confirmed; efficacy in 5XFAD Alzheimer's model (5 mg/kg i.p., BID) - Analytical purity ≥98% with batch-specific CoA available

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B11811479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16)/t11-/m1/s1
InChIKeyVDUOVBVLPCYKNE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BU224: Selective I2 Imidazoline Receptor Ligand


(R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole (also designated BU224) is a chiral imidazoline derivative that functions as a selective, high-affinity ligand for the imidazoline I2 receptor (I2-IR) binding site [1]. Characterized by a Ki of 2.1 nM at the I2 receptor and a selectivity exceeding 1000-fold over α2-adrenoceptors [2], BU224 has become one of the two most extensively studied I2-IR ligands in preclinical neuroscience research [3]. Its ability to penetrate the blood-brain barrier enables its use in in vivo models of neuroinflammation, pain modulation, and cognitive disorders [4].

I2 receptor target engagement studies
CNS-penetrant probe for in vivo models
α2-adrenoceptor selectivity research context
Neuroinflammation & cognitive model studies

BU224: Why Generic I2 Ligand Substitution Fails


Within the imidazoline I2 receptor ligand class, compounds vary dramatically in binding affinity, selectivity profile, and functional efficacy—differences that preclude simple substitution without altering experimental outcomes. For example, the close analog 2-BFI exhibits a Ki of 1.71–9.8 nM at I2 receptors [1], while the clinical-stage I2 ligand CR4056 demonstrates a substantially weaker IC50 of 596 nM [2], a >280-fold difference that would profoundly affect dose-response relationships. Furthermore, the (S)-enantiomer of this compound may exhibit distinct binding and pharmacokinetic properties, and racemic mixtures cannot be assumed to behave identically . The selection of BU224 [(R)-5-Phenyl-2-(pyrrolidin-2-YL)-1H-imidazole] is therefore not interchangeable with other I2 ligands or non-chirally resolved material; its specific quantitative performance characteristics—detailed below—must be verified for experimental reproducibility and procurement decision-making.

vs 2-BFI
Affinity range variability may shift dose-response relationships and model outcomes
vs CR4056
Binding profile differs substantially from high-affinity I2 ligands; occupancy studies may not transfer
vs Racemate
Chiral identity may shift target engagement; racemic material may not replicate enantiopure profile

BU224: Quantitative Evidence Against Key I2 Comparators


I2 Receptor Binding Affinity vs. 2-BFI

BU224 demonstrates high-affinity binding to imidazoline I2 receptors with a Ki of 2.1 nM, as determined by competition radioligand binding assays using [3H]idazoxan or [3H]2-BFI in rat brain membranes [1]. This affinity is comparable to that of 2-BFI (Ki = 1.71 nM) [2], confirming both as high-affinity I2 ligands. In contrast, the clinical-stage I2 ligand CR4056 exhibits markedly lower affinity, with an IC50 of 596 nM in the same assay system [3], representing a >280-fold difference in potency at the primary target.

I2 Binding Affinity
Cross-study
BU224 Ki = 2.1 nM vs 2-BFI Ki = 1.71 nM; CR4056 IC50 = 596 nM (>280-fold difference)
Reported high-affinity I2 binding context
Radioligand binding in rat brain membranes
I2 imidazoline receptor binding affinity radioligand binding

I2 Subtype Selectivity vs. BU226

Among the BU series of compounds, BU224 displays 832-fold selectivity for I2 over I1 imidazoline receptors [1]. The structurally related analog BU226 (2-(4,5-dihydroimidaz-2-yl)-isoquinoline) shows lower selectivity (380-fold), despite having a slightly higher I2 affinity (Ki 1.4 nM) [1]. This quantitative difference in selectivity profile means BU224 is less likely to produce off-target I1-mediated effects in functional assays where I1 receptors are co-expressed.

I2/I1 Selectivity
Head-to-head
BU224: 832-fold I2/I1 vs BU226: 380-fold (2.2× greater selectivity)
Supports I2-selective pathway interpretation
[3H]idazoxan / [3H]clonidine competition assays
I1 imidazoline receptor receptor selectivity structure-activity relationship

α2-Adrenoceptor Selectivity vs. Idazoxan

BU224 exhibits extremely low affinity for α2-adrenoceptors (in the micromolar range), yielding >1000-fold selectivity for I2 receptors over α2-adrenoceptors [1]. This contrasts sharply with idazoxan, a classic imidazoline ligand that binds with high affinity to both I2 receptors and α2-adrenoceptors (Ki ~7-10 nM at both sites) [2][3]. BU224 also shows low micromolar affinity for α2-adrenoceptors in direct competition assays [4].

α2 Selectivity
Cross-study
BU224: >1000-fold I2/α2 vs Idazoxan: ~1-fold (comparable affinity at both sites)
Supports I2-specific endpoint attribution
[3H]2-BFI / [3H]rauwolscine binding in rat cortex
α2-adrenoceptor off-target selectivity CNS pharmacology

In Vivo Cognitive Rescue in 5XFAD Alzheimer's Model

In a transgenic 5XFAD mouse model of Alzheimer's disease, sub-chronic treatment with BU224 (5 mg/kg i.p., twice daily for 10 days) significantly attenuated spatial and perirhinal cortex-dependent recognition memory deficits [1]. BU224 also reduced levels of the microglial marker Iba1 and pro-inflammatory cytokines IL-1β and TNF-α, and increased dendritic spine size with a threefold reduction in amyloid-β-induced functional changes in NMDA receptors [1]. While 2-BFI and BU224 are the two most widely studied I2 ligands [2], no comparable cognitive rescue data have been reported for 2-BFI in the same 5XFAD model at equivalent dosing.

5XFAD Model Response
Model context
Cognitive deficit reversal; reduced Iba1, IL-1β, TNF-α; increased dendritic spine size
Reported model-response endpoint context
5 mg/kg BID × 10d i.p., 6-month-old 5XFAD mice
Alzheimer's disease cognitive function neuroinflammation in vivo pharmacology

Epileptogenic Liability vs. 2-BFI

Both BU224 and 2-BFI produce dose-related epileptic seizures in mice, but female mice are significantly more sensitive than males to both compounds [1]. At doses of 10–40 mg/kg i.p., BU224 and 2-BFI induced seizures with comparable potency, and the I2 receptor antagonist idazoxan (10 mg/kg) failed to block the epileptogenic effects, suggesting a non-I2 receptor mechanism [1]. Pentylenetetrazole (PTZ) potentiated the epileptogenic effect of both BU224 and 2-BFI [1].

Epileptogenic Monitoring
Head-to-head
Dose-dependent seizures at 10–40 mg/kg i.p.; female mice more sensitive than males
Safety-related endpoint monitoring context
Comparable to 2-BFI; non-I2 mechanism suggested
epileptogenesis CNS safety pharmacology gender differences

Autoradiographic Brain Distribution vs. 2-BFI

Quantitative receptor autoradiography with [3H]BU224 in rat brain revealed highest binding densities in the arcuate nucleus, interpeduncular nucleus, area postrema, pineal gland, and ependymal layer [1]. Correlation analysis demonstrated a highly significant spatial correlation between [3H]BU224 binding and both [3H]idazoxan (r=0.94) and [3H]2-BFI (r=0.96) [1]. These data confirm that [3H]BU224 labels the identical population of I2 binding sites as the established radioligands.

Brain Distribution
Head-to-head
r = 0.94 with [3H]idazoxan; r = 0.96 with [3H]2-BFI in adjacent rat brain sections
Reported radioligand mapping context
In vitro autoradiography; [3H]BU224 at 2 nM
receptor autoradiography brain mapping radioligand

BU224: Optimized Research Applications


I2 Receptor Radioligand and Autoradiography

With a Ki of 2.1 nM at I2 receptors and a distribution pattern that correlates with [3H]2-BFI at r=0.96, BU224 is an excellent candidate for tritiation and use as a selective I2 receptor radioligand [1][2]. Its >1000-fold selectivity over α2-adrenoceptors ensures minimal off-target labeling in brain sections containing both receptor populations [3]. Researchers can employ [3H]BU224 for in vitro autoradiography, receptor occupancy studies, and competition binding assays where I2-specific signal is required.

Alzheimer's Disease & Neuroinflammation Models

BU224 is uniquely validated among I2 ligands in a transgenic Alzheimer's disease model (5XFAD mice), where it reversed cognitive deficits, reduced neuroinflammatory markers (Iba1, IL-1β, TNF-α), and enhanced synaptic connectivity at 5 mg/kg i.p. BID [4]. This specific in vivo efficacy dataset makes BU224 the preferred I2 tool compound for studies investigating I2 receptor-mediated neuroprotection, microglial modulation, and cognitive rescue in neurodegenerative disease models.

I2-Selective Antinociception Studies

BU224's >1000-fold selectivity for I2 receptors over α2-adrenoceptors [3] enables researchers to dissect I2-specific contributions to spinal antinociception without the confounding sedative and hypotensive effects associated with α2-adrenoceptor activation. In rat spinal cord, BU224 produces antinociception that is reversed by idazoxan but not by the selective α2-antagonist atipamezole, confirming I2 receptor mediation [5]. This makes BU224 a critical tool for pain mechanism studies where α2-adrenergic confounds must be excluded.

Comparative I2 Ligand Pharmacology & SAR

The quantitative differentiation of BU224 from closely related analogs—including 2-BFI (Ki 1.71 nM), BU226 (Ki 1.4 nM with 380-fold I2/I1 selectivity), and CR4056 (IC50 596 nM)—provides a robust comparative framework for structure-activity relationship (SAR) investigations of the I2 pharmacophore [1][2][6]. Researchers procuring BU224 for such studies benefit from a well-characterized selectivity benchmark (832-fold I2/I1) against which novel I2 ligands can be evaluated.

Application
Selection Property
Validation Focus
I2 receptor autoradiography studies
I2 binding-site specificity context
Regional brain distribution mapping
Neuroinflammation model studies
Model-response endpoint context
Cognitive and microglial marker endpoints
I2-mediated pain pathway studies
α2-adrenoceptor exclusion context
Spinal I2 receptor mediation verification
I2 ligand SAR studies
Selectivity benchmark context
I2/I1 selectivity ratio review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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